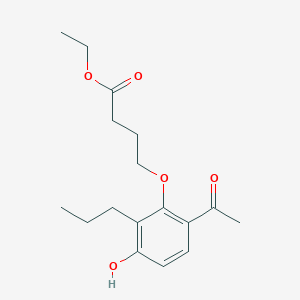

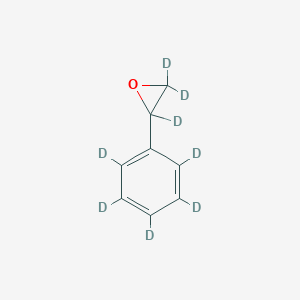

![molecular formula C14H20N2O6 B127288 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol CAS No. 112935-92-9](/img/structure/B127288.png)

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the CAS number 112935-92-9 . It is available for purchase as a high-quality reference material .

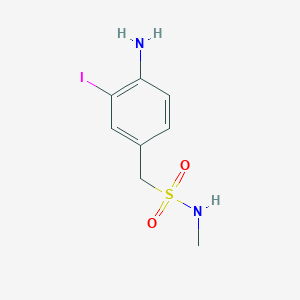

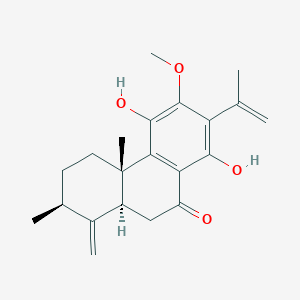

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol . The molecule contains a total of 42 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .科学研究应用

Enantiomer Separation and Cholinesterase Interaction

Gažić et al. (2006) studied the enantiomers of bambuterol, focusing on their separation and interaction with human cholinesterase. They achieved effective separation using chiral HPLC columns and discovered that both enantiomers inhibited all studied butyrylcholinesterase (BChE) variants. Notably, the rate of inhibition by the (R)-enantiomer was significantly faster than the (S)-enantiomer across various BChE variants. This study highlights the stereoselective interaction of bambuterol enantiomers with cholinesterases, suggesting potential implications in therapeutic applications where cholinesterase activity is a factor (Gažić et al., 2006).

Enantiomeric Pharmacodynamic Differences

Wu et al. (2016) developed an enantioseparation method for rac-bambuterol and examined the pharmacodynamic differences between its enantiomers in animal models. They discovered that (R)-bambuterol exhibited potent inhibition of histamine-induced asthma reactions, while (S)-bambuterol showed no such effect. However, both enantiomers increased heart rates in beagles, indicating a need to consider the cardiac effects of bambuterol enantiomers in therapeutic use (Wu et al., 2016).

Molecular Recognition in Complex Media

Liang et al. (2017) synthesized a molecularly imprinted phloroglucinol-formaldehyde-melamine resin (MIPFMR) for selective recognition of bambuterol in urine. This study showcased the potential of molecularly imprinted polymers in selectively isolating and recognizing specific compounds in complex biological matrices, which can be crucial for therapeutic monitoring and pharmacokinetic studies (Liang et al., 2017).

Inhibition of Butyrylcholinesterase and Alzheimer's Disease

Wu et al. (2017) designed bambuterol analogues as inhibitors of butyrylcholinesterase, a strategy aimed at treating Alzheimer's disease. They found that certain bambuterol derivatives effectively inhibited butyrylcholinesterase with fewer cardiac effects and enhanced blood-brain barrier permeability compared to bambuterol. This research suggests the potential of bambuterol analogues in Alzheimer's therapy (Wu et al., 2017).

属性

IUPAC Name |

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBUKWDZAQWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552836 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol | |

CAS RN |

112935-92-9 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

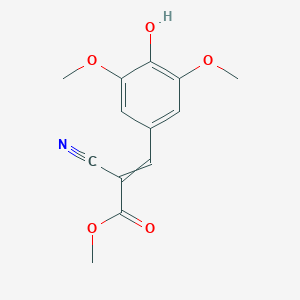

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)